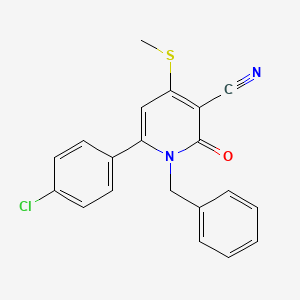
2-(2,2-Dibromocyclopropyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Enantioselective Synthesis
Enantiopure dihalocyclopropyl alcohols, like 2-(2,2-dibromocyclopropyl)ethanol, are synthesized through lipase-catalyzed kinetic resolution. This method results in enantiopure alcohols and esters, which are valuable in various chemical syntheses (Jacobsen et al., 2013).
2. Ethylene Biosynthesis and Flower Senescence
Ethanol in the holding solution can inhibit climacteric ethylene biosynthesis, which in turn affects the respiration rate and senescence in cut flowers, such as carnations. This finding is significant for the floral industry for prolonging the freshness of cut flowers (Heins & Blakely, 1980).
3. Organic Synthesis and Ring Opening Reactions
This compound is involved in phase-transfer conditions, where its ring-opening reactions produce acetylenic diethyl ketals and acetals. This process is influenced by the steric bulk of the substituents (Sydnes et al., 2005).
4. Intramolecular Interaction Studies
This compound is used to study intramolecular interactions between the hydroxyl group and the cyclopropane ring. Such interactions are essential in understanding the chemical behavior and reactivity of similar molecules (Ōki et al., 1969).
5. Biocatalysis and Chiral Alcohol Synthesis
In biocatalysis, compounds like this compound are used for synthesizing chiral alcohols. These chiral alcohols are crucial in pharmaceutical synthesis and other chemical industries (Guo et al., 2017).
6. Controlled Release of Bioactives
In the development of chitosan films, this compound is involved in creating inclusion complexes for controlled release of bioactive compounds. This has significant applications in food preservation and pharmaceuticals (Zarandona et al., 2020).
特性
IUPAC Name |
2-(2,2-dibromocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBATZDRKFBSYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)
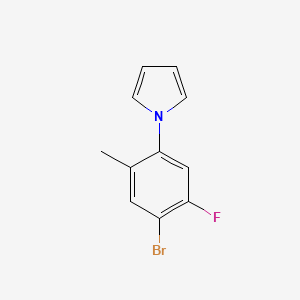
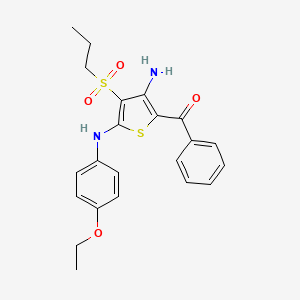
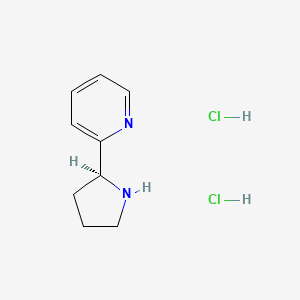
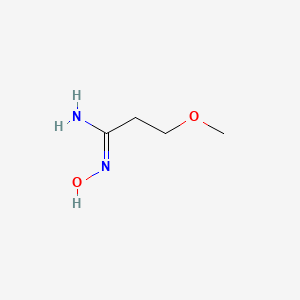
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2653151.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)
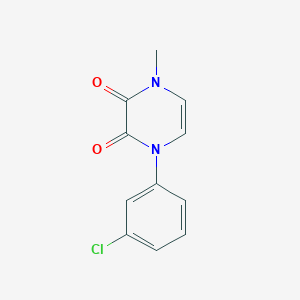
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)
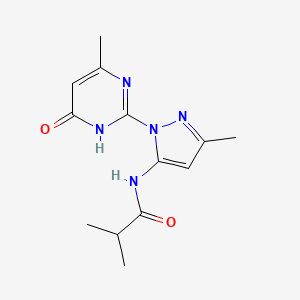
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
